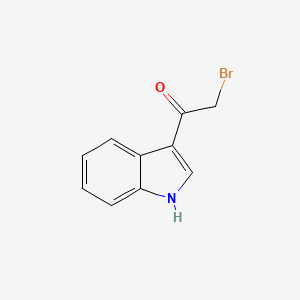

2-bromo-1-(1H-indol-3-yl)ethanone

Beschreibung

Significance of Indole-Based Scaffolds in Academic Research

The indole (B1671886) scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.govmdpi.combenthamdirect.comnih.gov This "privileged structure" is found in a vast array of naturally occurring and synthetic molecules that exhibit a wide spectrum of biological activities. benthamdirect.comresearchgate.netmdpi.comijpsr.com Its prevalence stems from the unique chemical properties of the indole ring system, which can engage in various interactions with biological targets. mdpi.com

Indole derivatives are recognized for their therapeutic potential across numerous disease areas, including cancer, infectious diseases, inflammation, and neurodegenerative disorders. nih.govmdpi.comresearchgate.net The versatility of the indole nucleus allows for the introduction of various substituents, which can significantly modulate the pharmacological profile of the resulting compounds. mdpi.com This structural adaptability has made indole-based compounds a major focus of research aimed at discovering new and effective therapeutic agents. nih.govresearchgate.netijpsr.com Many FDA-approved drugs contain the indole core, underscoring its importance in pharmaceutical development. mdpi.com The essential amino acid tryptophan, and key neurotransmitters like serotonin (B10506) and melatonin, all contain the indole motif, further highlighting its biological significance. mdpi.com

The Role of α-Halo Ketones in Synthetic Organic Chemistry

α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-carbon) to a carbonyl group. wikipedia.org This arrangement of functional groups results in a unique reactivity profile that makes them highly valuable intermediates in organic synthesis. nih.govfiveable.me The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. nih.gov

These compounds are powerful alkylating agents and are significantly more reactive in SN2 displacement reactions compared to analogous alkyl halides. wikipedia.orglibretexts.org This enhanced reactivity allows for the facile introduction of a wide range of functional groups. fiveable.me Furthermore, α-halo ketones serve as versatile precursors for the synthesis of a diverse array of heterocyclic compounds, such as thiazoles and pyrroles. wikipedia.orgnih.gov Their ability to participate in various transformations, including elimination reactions and rearrangements like the Favorskii rearrangement, further broadens their synthetic utility. wikipedia.orglibretexts.org The synthesis of α-halo ketones is typically achieved through the halogenation of a ketone, a reaction that can be catalyzed by either acid or base. libretexts.orgmdpi.com

Overview of 2-Bromo-1-(1H-indol-3-yl)ethanone as a Key Research Compound

This compound is a chemical compound that merges the key features of both indole scaffolds and α-halo ketones. bldpharm.comnih.gov It consists of an indole ring system where the 3-position is substituted with a bromoacetyl group. This structure makes it a bifunctional molecule with multiple reactive sites, rendering it a valuable intermediate in organic synthesis.

The compound serves as a key building block for the construction of more elaborate molecules, particularly those with potential biological activity. Its utility lies in the ability to undergo reactions at the electrophilic carbon of the α-bromo ketone moiety, allowing for the attachment of various nucleophilic groups. This facilitates the synthesis of a wide range of substituted indole derivatives.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| CAS Number | 19611-93-9 |

| Functional Groups | Indole, Ketone, Bromoalkane |

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound primarily focuses on its application as a synthetic intermediate. The main objectives of these studies are to explore and develop new synthetic methodologies for the preparation of complex indole-containing molecules. Researchers utilize this compound to investigate novel reaction pathways and to construct libraries of compounds for biological screening.

The scope of inquiry includes:

Synthesis of Heterocyclic Systems: Utilizing the reactivity of the α-bromo ketone to react with various nucleophiles to form new heterocyclic rings fused to or substituted on the indole core.

Development of Novel Therapeutics: Serving as a starting material for the synthesis of compounds with potential pharmacological activities, building upon the known biological importance of the indole scaffold.

Reaction Mechanism Studies: Investigating the mechanistic pathways of reactions involving this bifunctional substrate to better understand and control chemical transformations.

The overarching goal is to leverage the unique chemical architecture of this compound to access novel chemical space and discover molecules with valuable properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDLGQZBYNBTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461981 | |

| Record name | 2-bromo-1-(1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19611-93-9 | |

| Record name | 2-bromo-1-(1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to 2-Bromo-1-(1H-indol-3-yl)ethanone

Traditional methods for synthesizing the target compound rely on the direct electrophilic substitution of the indole (B1671886) ring. The C-3 position of the indole nucleus is particularly susceptible to electrophilic attack, making direct bromination of the acetyl group's alpha-carbon a feasible strategy.

The most conventional route involves the direct bromination of 1-(1H-indol-3-yl)ethanone using molecular bromine (Br₂). A common procedure involves dissolving 3-acetylindole (B1664109) in a suitable solvent, such as dioxane, and adding a solution of bromine dropwise. The reaction proceeds via an electrophilic addition mechanism. The solvent and the hydrobromic acid (HBr) formed as a byproduct are typically removed by evaporation. The resulting crude product is then purified, often through recrystallization from ethanol, to yield pure this compound researchgate.net.

This method is well-established and effective, providing the desired product in moderate to good yields. One documented example of this reaction reports a yield of 68% researchgate.net.

Table 1: Direct Bromination of 1-(1H-indol-3-yl)ethanone

| Reactant | Brominating Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 1-(1H-indol-3-yl)ethanone | Bromine (Br₂) | Dioxane | 68% | researchgate.net |

Concerns over the toxicity and corrosive nature of molecular bromine have led to the exploration of alternative brominating agents. These alternatives often offer milder reaction conditions and improved safety profiles.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for allylic and benzylic brominations and serves as a safer alternative to liquid bromine. It can be employed for the bromination of indole derivatives. The reaction mechanism involves the generation of a bromine radical or an electrophilic bromine species.

Electrochemical Methods: A sustainable approach involves the electrochemical umpolung of bromide ions. In this method, an electric current is used to generate an electrophilic bromine species from a bromide salt, such as n-tetrabutylammonium bromide (nBu₄NBr), in an undivided cell with graphite electrodes. This transition-metal-free and oxidant-free method provides a green alternative for the bromination of the indole C-H bond.

Tetrabutylammonium Tribromide (TBABr₃): This reagent is a solid, stable, and easily handled source of bromine that is often used for the bromination of various organic compounds, including acylated pyrroles, which are structurally related to indoles.

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methodologies. These principles are being applied to the synthesis of indole derivatives, including functionalization relevant to the production of this compound.

Transition metal catalysis represents a powerful tool for the selective functionalization of C-H bonds, a major focus in modern organic synthesis. While specific metal-catalyzed syntheses for this compound are not extensively documented, the principles are widely applied to indole chemistry. Catalysts based on palladium, rhodium, ruthenium, and gold are used for various transformations of the indole skeleton, such as arylation, alkenylation, and acylation. These reactions often proceed under milder conditions and with higher selectivity than traditional methods. For instance, palladium-catalyzed C-H bromination of arenes using agents like NBS or copper halides has been established, offering a potential pathway for the targeted bromination of indole derivatives.

Green chemistry principles encourage the reduction or elimination of hazardous solvents and the use of alternative energy sources to drive reactions.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. This technique has been successfully applied to various indole syntheses, such as the Bischler indole synthesis and palladium-catalyzed heterocyclization to form indole carboxylates mdpi.comorganic-chemistry.org. The solid-state reaction of anilines and phenacyl bromides under microwave irradiation provides a mild and environmentally friendly method for synthesizing 2-arylindoles organic-chemistry.org. Such methodologies could potentially be adapted for the bromination step of 3-acetylindole, offering a more rapid and efficient process.

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies purification. The addition of indole to aldehydes to form bis(indolyl)methanes has been achieved under solvent-free conditions, demonstrating the feasibility of this approach for indole functionalization mdpi.com. A solvent-free catalytic approach using magnetic nanoparticles has also been reported for the synthesis of indole derivatives researchgate.net.

Catalysis is a cornerstone of green chemistry, and novel catalytic systems are continuously being developed.

Nanoparticle Catalysis: Nanoparticles, particularly magnetic nanoparticles (MNPs), are gaining traction as highly efficient and recyclable catalysts due to their high surface-area-to-volume ratio researchgate.netresearchgate.net. Ruthenium nanoparticles have been used to catalyze the C-H alkenylation of indoles nih.gov. The use of MNPs facilitates catalyst recovery and reuse, aligning with the principles of sustainable chemistry. These catalysts could be explored for selective bromination reactions on the indole core.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as environmentally benign solvents and catalysts. Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. ILs have been used to catalyze the synthesis of various indole derivatives, such as 2-(indole-3-yl)-thiochroman-4-ones nih.gov. A triflate-anion containing ionic liquid has been used in combination with a metal triflate catalyst for microwave-assisted intramolecular Friedel-Crafts acylation, demonstrating the synergistic potential of these green technologies beilstein-journals.org.

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 3-(Bromoacetyl)indole |

| 1-(1H-indol-3-yl)ethanone | 3-Acetylindole |

| Bromine | Molecular bromine |

| Dioxane | 1,4-Dioxane |

| Ethanol | Ethyl alcohol |

| N-Bromosuccinimide | NBS |

| n-tetrabutylammonium bromide | nBu₄NBr |

Mechanistic Studies of Bromination and Formation Reactions

The formation of this compound from 3-acetylindole proceeds via an electrophilic α-substitution reaction at the carbon atom adjacent to the carbonyl group. The mechanism is generally understood to involve the formation of a reactive enol or enolate intermediate, which then attacks an electrophilic bromine source. The reaction can be catalyzed by either acid or base, with the specific pathway influencing the reaction kinetics and selectivity.

Acid-Catalyzed Mechanism:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of 3-acetylindole. This protonation increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens. A weak base, such as the solvent or the conjugate base of the acid catalyst, then abstracts an α-proton, leading to the formation of a nucleophilic enol intermediate. The rate-determining step in acid-catalyzed α-halogenation is typically the formation of this enol. libretexts.orgpressbooks.pubmissouri.edu The enol, with its electron-rich double bond, then acts as a nucleophile and attacks a molecule of the brominating agent (e.g., Br₂). Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-brominated product, this compound, along with the regeneration of the acid catalyst. libretexts.orgmasterorganicchemistry.comyoutube.com A key characteristic of the acid-catalyzed mechanism is that the introduction of the first bromine atom is generally faster than subsequent halogenations. This is because the electron-withdrawing nature of the bromine atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable. wikipedia.orgquora.com

Base-Catalyzed Mechanism:

In the presence of a base, the reaction proceeds through an enolate intermediate. A base removes an α-proton from 3-acetylindole to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily attacks the electrophilic bromine source to give the final product. wikipedia.orgchemistrysteps.com Unlike the acid-catalyzed reaction, base-promoted α-halogenation tends to be difficult to stop at the mono-halogenated stage. chemistrysteps.com The electron-withdrawing inductive effect of the newly introduced bromine atom increases the acidity of the remaining α-protons, making them more susceptible to abstraction by the base. This facilitates further halogenation, often leading to di- and tri-brominated products. wikipedia.orgchemistrysteps.com For this reason, acidic or neutral conditions are often preferred for the synthesis of mono-α-bromoketones like this compound.

Optimization of Reaction Parameters and Stereochemical Control

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters, including the choice of brominating agent, solvent, temperature, and reaction time.

A common laboratory preparation involves the direct bromination of 3-acetylindole. For instance, a solution of bromine in dioxane can be added dropwise to a solution of 3-acetylindole in the same solvent. This method has been reported to produce the desired product in good yield.

| Parameter | Condition |

| Brominating Agent | Bromine (Br₂) |

| Substrate | 3-Acetylindole |

| Solvent | Dioxane |

| Reaction Time | 2 hours (for addition) |

| Work-up | Evaporation of solvent and hydrobromic acid, followed by dissolution in ether and washing with sodium bicarbonate solution. |

| Purification | Crystallization from 95% ethanol |

| Yield | 68% |

Table 1: Experimental Parameters for the Synthesis of this compound

Further optimization of these parameters can be explored to improve the efficiency and environmental friendliness of the synthesis.

Brominating Agent: While molecular bromine is effective, alternative and often milder brominating agents such as N-bromosuccinimide (NBS) are frequently used for α-bromination of ketones. masterorganicchemistry.comnih.gov NBS can be advantageous as it is a solid that is easier to handle than liquid bromine and can sometimes lead to higher selectivity. wikipedia.org The reaction with NBS can be initiated by a radical initiator or by acid catalysis. wikipedia.org

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Solvents like dioxane, acetic acid, and methanol have been employed for the α-bromination of aryl ketones. nih.gov Acetic acid can serve as both a solvent and an acid catalyst. nih.gov The use of more environmentally benign solvents is an important consideration for process optimization.

Catalyst: While the reaction can proceed without a catalyst, particularly with reactive substrates, the use of an acid or base catalyst is common to increase the reaction rate. wikipedia.orgnih.gov For mono-bromination, acidic catalysts are generally preferred. wikipedia.org Solid acid catalysts, such as acidic alumina, have also been shown to be effective in promoting the α-bromination of aralkyl ketones with NBS, offering potential advantages in terms of ease of separation and catalyst recycling. nih.gov

Temperature: The reaction temperature is a critical parameter to control. Higher temperatures can increase the reaction rate but may also lead to the formation of side products, including poly-brominated species or degradation of the indole ring. The reaction is often carried out at room temperature or with gentle heating.

Stereochemical Control:

The α-bromination of 3-acetylindole to form this compound does not result in the formation of a new stereocenter, as the carbon atom being brominated is not chiral. Therefore, stereochemical control is not a relevant consideration for this specific transformation.

In the general case of α-halogenation of ketones where a new chiral center is created, the reaction typically proceeds through a planar enol or enolate intermediate. fiveable.mejove.com The subsequent attack of the halogen can occur from either face of this planar intermediate with equal probability, leading to a racemic mixture of the two possible enantiomers. fiveable.mejove.com Achieving stereocontrol in such cases would necessitate the use of chiral catalysts or auxiliaries.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions at the α-Bromine Center

The bromine atom attached to the α-carbon of the ethanone (B97240) side chain is a good leaving group, making this position highly susceptible to nucleophilic attack. This reactivity is the cornerstone for the synthesis of numerous derivatives.

Synthesis of Amino-Substituted Indolyl Ethanones

The reaction of 2-bromo-1-(1H-indol-3-yl)ethanone with various primary and secondary amines readily yields amino-substituted indolyl ethanones. nih.gov This classic SN2 reaction involves the displacement of the bromide ion by the amine nucleophile. The resulting α-amino ketones are important intermediates for the synthesis of more complex heterocyclic systems and biologically active molecules. For instance, the reaction with 2-bromoaniline (B46623) produces 2-(2-bromoanilino)-1-(1H-indol-3-yl)ethanone. nih.gov

Thiolation and Thioether Derivatives

Similarly, thiols can act as potent nucleophiles, reacting with this compound to form thioether derivatives. This thiolation process is a straightforward method to introduce sulfur-containing moieties into the indole (B1671886) scaffold. These thioether derivatives are of interest in medicinal chemistry and materials science. The reaction proceeds under basic conditions, where the thiol is deprotonated to form the more nucleophilic thiolate anion, which then displaces the bromide.

Alkylation Reactions and Formation of Complex Scaffolds

The electrophilic α-carbon serves as a key site for C-C bond formation through alkylation reactions. Carbanions, enolates, and other carbon-based nucleophiles can displace the bromide to create more elaborate carbon skeletons. This strategy has been employed to construct complex polycyclic and heterocyclic scaffolds. For example, it can be used as an alkylating agent in reactions with active methylene (B1212753) compounds, leading to the formation of functionalized indole derivatives.

Transformations Involving the Indole Nitrogen (N-Alkylation, N-Arylation)

While the α-bromine is the most reactive site for nucleophilic substitution, the indole nitrogen can also undergo functionalization, typically after the initial reaction at the side chain or under specific conditions that favor N-substitution.

N-Arylation: The introduction of an aryl group at the indole nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation. mdpi.com These reactions typically involve an aryl halide and a copper or palladium catalyst. N-arylated indoles are a significant class of compounds with diverse applications. mdpi.com

Modifications of the Ketone Carbonyl Group (e.g., Reduction, Oxime Formation)

The ketone carbonyl group in this compound offers another handle for chemical modification, allowing for the synthesis of a different class of derivatives.

Reduction: The carbonyl group can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride, to yield the corresponding 2-bromo-1-(1H-indol-3-yl)ethanol. This transformation converts the planar ketone into a chiral alcohol, opening up possibilities for the synthesis of stereochemically defined molecules.

Oxime Formation: Reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. The resulting oximes can exist as E/Z isomers and are valuable intermediates for further transformations, such as the Beckmann rearrangement or for the synthesis of various nitrogen-containing heterocycles.

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly efficient synthetic strategies. This compound is a valuable component in various MCRs for the synthesis of complex heterocyclic structures. researchgate.net For instance, it can participate in Hantzsch-type reactions with a β-ketoester and ammonia (B1221849) or an ammonium (B1175870) salt to construct substituted dihydropyridines fused to the indole ring. The reactivity of the α-bromo ketone is central to these transformations, enabling the formation of key intermediate bonds that drive the cyclization cascade. The development of MCRs involving this building block is an active area of research for generating molecular diversity and synthesizing novel compounds with potential biological activities. nih.govresearchgate.netrsc.org

Chemo-, Regio-, and Stereoselectivity in Reactions

The reactivity of this compound is governed by the interplay of its three main components: the indole ring, the carbonyl group, and the α-bromine atom. Understanding the selective reactivity at these sites is paramount for its strategic use in synthesis.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, the primary sites for reaction are the nitrogen of the indole ring, the α-carbon bearing the bromine, and the carbonyl carbon.

The indole nitrogen is nucleophilic and can undergo N-alkylation. However, the C3 position of the indole ring is also highly nucleophilic and can compete in alkylation reactions. The presence of the electron-withdrawing acetyl group at the C3 position generally deactivates the ring towards electrophilic attack, thereby favoring reactions at other sites. In contrast, the α-bromo ketone functionality is a potent electrophile, making it susceptible to nucleophilic substitution at the α-carbon.

The choice of reaction conditions can significantly influence chemoselectivity. For instance, in reactions with nucleophiles, the α-carbon is the most common site of attack, leading to the displacement of the bromide ion. However, under certain conditions, such as in microdroplets, chemoselective N-alkylation of indoles has been observed in Mannich-type reactions, a contrast to the C-alkylation that typically occurs in bulk reactions.

Regioselectivity

Regioselectivity is the preference for bond-making or breaking in one direction over all other possible directions. For this compound, this is most relevant in alkylation reactions involving the indole nucleus. The indole ring has two primary nucleophilic centers: the N1 nitrogen and the C3 carbon. While the C3 position is generally more nucleophilic in unsubstituted indoles, the presence of the 3-acetyl group in the target molecule sterically and electronically disfavors further reaction at this site.

Alkylation of the indole nitrogen (N-alkylation) versus the indole carbon (C-alkylation) is a well-studied aspect of indole chemistry. The outcome is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. For instance, palladium-catalyzed alkylation of indoles with α-bromo esters has been shown to proceed with excellent regioselectivity at the C2 position. In the context of this compound acting as an alkylating agent for other indole molecules, the regioselectivity of the attacking indole would be a key consideration.

Furthermore, reactions at the α-bromo ketone moiety itself are generally regioselective for the α-carbon due to the electrophilic nature of the carbon-bromine bond, which is activated by the adjacent carbonyl group.

Stereoselectivity

Stereoselectivity is the property of a chemical reaction in which a single reactant forms an unequal mixture of stereoisomers. In the context of this compound, stereoselectivity becomes important when a new chiral center is created during a reaction. This can occur, for example, in the reduction of the carbonyl group or in alkylation reactions at the α-carbon when a chiral nucleophile or catalyst is employed.

The asymmetric reduction of the ketone in 3-(bromoacetyl)indole derivatives can lead to the formation of chiral β-bromoalcohols. The stereochemical outcome of such reactions can be controlled by using chiral reducing agents or catalysts.

Another strategy to achieve stereoselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. For instance, Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation reactions of enolates. santiago-lab.comwikipedia.org While specific examples with this compound are not prevalent in the literature, the principle can be applied by first forming an enolate from the α-bromo ketone and then reacting it with an electrophile in the presence of a chiral ligand or auxiliary.

The table below summarizes the outcomes of various reactions involving α-bromo ketones, illustrating the principles of selectivity that are applicable to this compound.

| Reactant(s) | Reagent/Catalyst | Product Type | Selectivity Observed |

| Aldehyde | Triphenylphosphine, Carbon Tetrabromide | 1,1-Dibromoolefin | Part of the Corey-Fuchs reaction for alkyne synthesis. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comjk-sci.com |

| Aldehyde/Ketone | Phosphonium Ylide (Wittig Reagent) | Alkene | Forms a C=C bond, with stereoselectivity depending on the ylide structure. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org |

| Enolate | Alkyl Halide with Chiral Auxiliary | α-Alkylated Carbonyl | Diastereoselective alkylation. santiago-lab.comwikipedia.orguwindsor.cawilliams.edu |

| (1-Bromo-1-alkenyl)boronic esters | Iridium-PˆN complexes | (α-Bromoalkyl)boronic esters | Chemoselective asymmetric hydrogenation. researchgate.net |

| Halogenoalkane | Ammonia | Primary, Secondary, Tertiary Amines and Quaternary Ammonium Salt | Lack of selectivity, leading to a mixture of products. libretexts.org |

Biological Activity and Molecular Mechanistic Elucidation in Vitro Focus

Identification of Reported Biological Activities

While direct biological data for 2-bromo-1-(1H-indol-3-yl)ethanone is limited in public literature, the broader class of indole (B1671886) derivatives, including its close analogs, exhibits a diverse range of biological effects. These activities are primarily attributed to the versatile indole core, which can be chemically modified to target various biological pathways. chula.ac.thmdpi.com

Reported in vitro activities for indole derivatives include:

Antimicrobial: Indole derivatives have demonstrated activity against various bacterial and fungal pathogens. chula.ac.thnih.gov Some compounds have shown efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov The mechanism often involves the inhibition of critical bacterial enzymes or the disruption of cellular processes like quorum sensing. nih.govresearchgate.net

Anticancer: A significant body of research highlights the anticancer properties of indole derivatives. mdpi.comnih.gov These compounds can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) through various mechanisms, including the targeting of microtubules, protein kinases, and growth factor receptors. nih.gov For instance, certain spirooxindole derivatives show potent antiproliferative activity in breast cancer cell lines. mdpi.com

Neuroprotective: In the context of neurodegenerative diseases like Alzheimer's, indole derivatives are primarily studied as inhibitors of cholinesterase enzymes, which play a role in cognitive function. nih.govresearchgate.net

Anti-inflammatory: The anti-inflammatory properties of indoles are well-established, with indomethacin (B1671933) being a classic example of an indole-containing nonsteroidal anti-inflammatory drug (NSAID). nih.gov Research focuses on developing derivatives with selective activity against inflammatory enzymes to reduce side effects. nih.govrsc.org

Antiviral and Antimalarial: The indole scaffold is present in compounds developed to combat various viruses and the malaria parasite, Plasmodium falciparum. mdpi.commalariaworld.org This includes inhibitors of enzymes essential for parasite survival, such as dihydroorotate (B8406146) dehydrogenase. nih.govmdpi.com

Enzyme Inhibition and Receptor Binding Studies (In Vitro)

The therapeutic potential of this compound analogs is largely rooted in their ability to specifically interact with and inhibit key enzymes involved in disease processes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are primary targets in the symptomatic treatment of Alzheimer's disease. mdpi.com Inhibition of AChE and BChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govresearchgate.net Numerous studies have synthesized and evaluated indole derivatives, such as indole-based thiadiazoles and indole amines, as potent single or dual inhibitors of these enzymes, with some showing inhibitory concentrations (IC₅₀) in the nanomolar to micromolar range. mdpi.comnih.govrsc.orgmdpi.com

DNA Gyrase: This bacterial enzyme is a validated target for antibiotics. acs.org Indole derivatives have been shown to inhibit DNA gyrase, often by targeting the ATP-binding site on its GyrB subunit. nih.govoup.com This action prevents DNA supercoiling, leading to bacterial cell death. nih.gov Studies have explored indole-containing peptides and other derivatives as potent DNA gyrase inhibitors. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that mediates inflammation and pain. tandfonline.comnih.gov Selective inhibition of COX-2 over the related COX-1 enzyme is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govtandfonline.com Many indole derivatives have been designed and evaluated as selective COX-2 inhibitors, showing significant anti-inflammatory activity. nih.govnih.govrsc.org

CBP/EP300 Bromodomain: The bromodomains of the coactivators CREB-binding protein (CBP) and its homolog EP300 are epigenetic reader domains that are promising targets in cancer therapy, particularly prostate cancer. nih.govelifesciences.org Derivatives such as 1-(1H-indol-1-yl)ethanone and 1-(indolizin-3-yl)ethanone (B13102092) have been identified as potent and selective inhibitors of the CBP/EP300 bromodomain, disrupting critical oncogenic signaling. nih.govnih.gov

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): This enzyme is essential for pyrimidine (B1678525) biosynthesis in the malaria parasite and is a validated antimalarial drug target. malariaworld.orgmdpi.com Indole-based compounds have been identified through screening and medicinal chemistry efforts as inhibitors of PfDHODH, demonstrating the potential of this scaffold in developing new antimalarial agents. nih.govnih.gov

Understanding how these molecules bind to their targets is crucial for designing more potent and selective inhibitors. Molecular docking and X-ray crystallography studies have provided key insights.

Cholinesterases: Docking studies of indole derivatives in AChE and BChE active sites reveal that the indole moiety often establishes important interactions. The NH group of the indole ring can form hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the binding affinity. mdpi.comsci-hub.se

DNA Gyrase: In silico modeling suggests that indole and its analogs can dock within the ATP-binding pocket of the GyrB subunit. nih.gov This binding is thought to competitively inhibit the ATPase activity of the enzyme. oup.com Dipeptide derivatives containing indole have been shown to form hydrogen bonds and π-π stacking interactions with the enzyme and DNA. nih.gov

COX-2: Molecular docking of indole derivatives into the COX-2 active site has shown that they can form hydrogen bonds with key residues like Tyr355 and Arg120, similar to the binding mode of the established drug indomethacin. nih.gov

CBP/EP300: A novel 1-(indolizin-3-yl)ethanone derivative, Y08197, was found to bind potently and selectively to the CBP bromodomain. nih.gov These inhibitors function by competing with acetyl-lysine residues for binding within the bromodomain. nih.gov

PfDHODH: The X-ray crystal structure of an inhibitor bound to PfDHODH revealed extensive contacts within a hydrophobic pocket of the enzyme, providing a structural basis for its inhibitory action and a roadmap for further optimization. nih.gov

Cellular Pathway Modulation Studies (excluding clinical applications)

Beyond single enzyme inhibition, indole derivatives can modulate complex cellular signaling pathways, underpinning their broad biological effects.

Inflammatory Pathways: Indole derivatives can modulate key inflammatory pathways, such as those regulated by nuclear factor-kappa B (NF-κB), a central mediator of inflammation. nih.gov

Cancer-Related Pathways: In cancer cells, indole-based compounds have been shown to interfere with multiple critical pathways. For example, CBP/EP300 bromodomain inhibitors can disrupt androgen receptor (AR) signaling in prostate cancer cells, leading to the downregulation of AR-regulated genes and oncogenes like C-MYC. nih.gov This interference can induce cell cycle arrest, typically at the G0/G1 phase, and trigger apoptosis. nih.gov In multiple myeloma, these inhibitors target the IRF4/MYC network, which is critical for cancer cell viability. elifesciences.org Furthermore, other indole alkaloids have been found to modulate MAP kinase signaling pathways (including ERK, JNK, and p38), which are involved in cell proliferation, differentiation, and apoptosis. mdpi.com

Bacterial Communication Pathways: Certain indole derivatives act as inhibitors of quorum sensing (QS) in bacteria like Pseudomonas aeruginosa. nih.govresearchgate.net By mimicking the natural signaling molecules, these compounds can disrupt cell-to-cell communication, thereby inhibiting virulence factor production and biofilm formation. nih.gov

Comparative Biological Studies with Related Indole Derivatives and Analogs

Structure-activity relationship (SAR) studies are fundamental to optimizing the indole scaffold for specific biological targets. By synthesizing and comparing various analogs, researchers can identify the chemical features that enhance potency and selectivity.

Cholinesterase Inhibitors: Comparative studies of indole-based thiadiazole derivatives revealed that the position and nature of substituents on an attached phenyl ring significantly impact inhibitory activity against AChE and BChE. For instance, a fluoro-group at the para-position of the phenyl ring was found to be the most potent in one series, likely due to its involvement in hydrogen bonding with the enzyme's active site. mdpi.comsci-hub.se

COX-2 Inhibitors: The anti-inflammatory activity and COX-2 selectivity of indole derivatives can be fine-tuned. Replacing the benzoyl group of indomethacin with a 4-bromobenzyl analogue, for example, resulted in high COX-2 selectivity. tandfonline.com

Antimicrobial Agents: In a series of dipeptide derivatives containing indole-3-carboxylic acid, variations in the amino acid sequence led to differences in antimicrobial activity. Molecular docking studies helped rationalize these differences by showing varied binding affinities and interactions with the target enzyme, DNA gyrase. nih.gov

| Compound/Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indole-thiadiazole derivative (Compound 8) | AChE | 0.15 ± 0.050 µM | mdpi.com |

| Indole-thiadiazole derivative (Compound 8) | BuChE | 0.20 ± 0.10 µM | mdpi.com |

| Indole amine (Compound 25) | AChE | 4.28 µM | rsc.org |

| 1-(Indolizin-3-yl)ethanone derivative (Y08197) | CBP Bromodomain | 100.67 ± 3.30 nM | nih.gov |

| Quinazolinone-indole acetamide (B32628) (Compound 4b) | COX-2 | 0.07 µM | tandfonline.com |

| Pyrido[2,3-b]indole derivative (Compound 17r) | DNA Gyrase (E. coli) | 0.004 µg/mL | acs.org |

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

High-Resolution Mass Spectrometry for Reaction Product Analysis and Metabolite Identification (in vitro)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of molecules, enabling the identification of reaction products and in vitro metabolites of "2-bromo-1-(1H-indol-3-yl)ethanone". While specific HRMS data for the reaction products and metabolites of "this compound" are not extensively documented in the public domain, the metabolic fate of structurally related indole (B1671886) compounds, such as indole-3-glyoxylamides, has been investigated. nih.govacs.org These studies provide a framework for predicting the potential biotransformations of the target compound.

The metabolism of indole derivatives often involves oxidation reactions catalyzed by cytochrome P450 enzymes in the liver. researchgate.net For "this compound," potential phase I metabolic transformations could include hydroxylation of the indole ring (at positions 4, 5, 6, or 7) or the benzene (B151609) moiety. Further oxidation could lead to the formation of dihydroxy-metabolites. Phase II metabolism would likely involve the conjugation of these hydroxylated metabolites with glucuronic acid or sulfate (B86663) to enhance their water solubility and facilitate excretion.

The reactive bromoacetyl group is a key feature of the molecule. In vitro reactions with nucleophiles, such as amino acids (e.g., cysteine, histidine) or glutathione, would likely result in the displacement of the bromide ion. HRMS would be critical in identifying these adducts by providing their exact masses.

Table 1: Predicted in vitro Metabolites and Reaction Products of this compound

| Compound Name | Molecular Formula | Predicted Monoisotopic Mass (Da) | Predicted m/z [M+H]⁺ | Type |

| This compound | C₁₀H₈BrNO | 236.9790 | 237.9868 | Parent |

| 1-(Hydroxy-1H-indol-3-yl)-2-bromoethanone | C₁₀H₈BrNO₂ | 252.9739 | 253.9817 | Phase I Metabolite |

| S-(2-(1H-indol-3-yl)-2-oxoethyl)cysteine | C₁₃H₁₄N₂O₃S | 294.0725 | 295.0803 | Reaction Product |

| Glutathione adduct | C₂₀H₂₅N₄O₇S | 479.1498 | 480.1576 | Reaction Product |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis (including ¹H, ¹³C, ¹⁴N, ¹⁵N NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole ring protons and the methylene (B1212753) protons of the bromoacetyl group. The N-H proton of the indole will likely appear as a broad singlet at a downfield chemical shift. The protons on the benzene part of the indole ring (H-4, H-5, H-6, and H-7) will exhibit complex splitting patterns due to spin-spin coupling. The C-2 proton of the indole ring will be a singlet, and the two methylene protons of the bromoacetyl group will also appear as a singlet.

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ketone will resonate at a characteristic downfield shift (around 190 ppm). The carbons of the indole ring will appear in the aromatic region of the spectrum. The chemical shifts of C-2 and C-3 will be particularly informative about the electronic effects of the bromoacetyl substituent.

¹⁴N and ¹⁵N NMR: Nitrogen NMR can provide direct information about the electronic environment of the indole nitrogen atom. Due to the quadrupolar nature of the ¹⁴N nucleus, its signals are often broad. ¹⁵N NMR, although less sensitive due to the low natural abundance of the isotope, provides much sharper signals. The chemical shift of the indole nitrogen would be sensitive to substitution and intermolecular interactions, such as hydrogen bonding.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O | - | ~191.0 |

| CH₂Br | ~4.40 | ~31.0 |

| C-2 | ~8.30 | ~124.0 |

| C-3 | - | ~117.0 |

| C-3a | - | ~126.0 |

| C-4 | ~8.40 | ~123.0 |

| C-5 | ~7.30 | ~122.0 |

| C-6 | ~7.30 | ~121.0 |

| C-7 | ~7.80 | ~112.0 |

| C-7a | - | ~136.0 |

| N-H | ~8.10 | - |

Note: These are predicted values based on related structures and may vary depending on the solvent and other experimental conditions.

Tautomeric Equilibrium Studies of Indole Moiety

The indole ring system can theoretically exist in tautomeric forms, although the 1H-indole form is overwhelmingly the most stable. For 3-acylindoles, the possibility of keto-enol tautomerism involving the acetyl group exists. researchgate.netnih.gov This would involve the migration of a proton from the indole nitrogen to the carbonyl oxygen, forming a vinylic alcohol. NMR spectroscopy is an excellent technique to study such equilibria. The presence of a tautomeric equilibrium would be indicated by the appearance of a separate set of signals for the minor tautomer or by exchange broadening of the signals of the protons involved in the tautomerization process. For "this compound", the equilibrium is expected to lie heavily towards the keto form.

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for "this compound" itself is not publicly available, the structures of related brominated indoles and haloacetyl compounds have been determined. nih.govnih.gov These studies reveal important information about the planarity of the indole ring and the conformation of the side chain.

A crystal structure of "this compound" would be expected to show a largely planar indole ring system. The bromoacetyl group's conformation relative to the indole ring would be of significant interest, as it would influence intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, as well as potential halogen bonding involving the bromine atom.

Co-crystallization with a target protein would provide invaluable mechanistic insights by revealing the specific binding interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that govern the compound's biological activity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to probe intermolecular interactions.

IR Spectroscopy: The IR spectrum of "this compound" would be characterized by several key absorption bands. A sharp peak corresponding to the N-H stretch of the indole ring is expected around 3400 cm⁻¹. thepharmajournal.com The C=O stretching vibration of the ketone will give a strong absorption band in the region of 1630-1680 cm⁻¹. thepharmajournal.comthepharmajournal.com The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the indole ring are typically strong in the Raman spectrum. The C-Br stretching vibration may also be more easily observed in the Raman spectrum compared to the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch | ~3400 | Weak |

| Aromatic C-H stretch | 3100-3000 | Strong |

| Aliphatic C-H stretch | 2950-2850 | Moderate |

| C=O stretch | 1650-1630 | Moderate |

| C=C stretch (aromatic) | 1600-1450 | Strong |

| C-N stretch | 1350-1250 | Moderate |

| C-Br stretch | 700-500 | Strong |

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Analysis

While specific molecular dynamics (MD) simulations for 2-bromo-1-(1H-indol-3-yl)ethanone are not extensively documented in publicly available literature, the conformational dynamics can be inferred from studies on structurally related 3-acylindoles and other substituted indoles.

MD simulations are instrumental in exploring the conformational landscape of molecules, revealing the stability of different rotamers and the flexibility of the structure. For this compound, the key conformational flexibility lies in the rotation around the C3-C(O) bond, which connects the indole (B1671886) ring to the bromoacetyl group. This rotation gives rise to different spatial arrangements of the bromoacetyl moiety relative to the indole ring.

Studies on related indol-3-yl-glyoxalylamides have shown that restricted rotation can lead to syn-periplanar and anti-periplanar rotamers. researchgate.net In the case of this compound, similar rotational isomers would exist, with their relative populations being influenced by steric and electronic factors. The bulky bromine atom and the carbonyl group will experience steric hindrance with the hydrogen atom at the C4 position of the indole ring, influencing the preferred conformation.

Interaction analysis, often performed as a post-processing step of MD simulations, can elucidate the non-covalent interactions that stabilize the molecule and its complexes. For this compound, intramolecular interactions such as hydrogen bonding between the N-H of the indole and the carbonyl oxygen, and potentially weaker C-H···O interactions, would play a role in defining the conformational preferences. In a solvent environment, the interaction of the polar carbonyl and N-H groups, as well as the bromomethyl group, with solvent molecules would be crucial in determining its solubility and reactivity.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value/Description | Basis of Prediction |

| Major Rotamers | Syn-periplanar and anti-periplanar conformations around the C3-C(O) bond. | Inferred from studies on indol-3-yl-glyoxalylamides. researchgate.net |

| Key Dihedral Angle | Torsion angle involving C2-C3-C(O)-CH2Br. | General principles of conformational analysis. |

| Stabilizing Interactions | Intramolecular N-H···O hydrogen bonding; intermolecular interactions with solvent. | General chemical principles. |

This table is predictive and based on computational studies of structurally similar compounds.

Prediction of Reaction Pathways and Transition States

The reactivity of this compound is largely dictated by the electrophilic nature of the indole ring and the presence of the reactive bromoacetyl group. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting reaction pathways and characterizing the transition states of reactions involving this compound.

The indole nucleus is known to be electron-rich, making it susceptible to electrophilic attack. dntb.gov.ua The preferred site for electrophilic substitution on the indole ring is the C3 position. ic.ac.ukquora.com Since this position is already substituted in this compound, further electrophilic attack would likely occur at the C2 position or on the benzene (B151609) ring, though requiring more forcing conditions.

A key reaction pathway for this compound is nucleophilic substitution at the α-carbon of the keto group, where the bromine atom acts as a leaving group. Theoretical calculations can model the reaction coordinate for the substitution of bromide by various nucleophiles. These calculations would involve locating the transition state structure and determining the activation energy, providing insights into the reaction kinetics.

DFT calculations can also be employed to study the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information helps in understanding the molecule's reactivity. For instance, the HOMO is typically localized on the indole ring, indicating its nucleophilic character, while the LUMO would be associated with the bromoacetyl group, highlighting its electrophilic character at the carbonyl carbon and the adjacent carbon bearing the bromine atom.

Table 2: Predicted Reactivity Parameters for this compound

| Parameter | Predicted Characteristic | Theoretical Basis |

| Most Nucleophilic Site | Indole ring (in general). | Known electronic properties of indoles. dntb.gov.ua |

| Most Electrophilic Site | Carbon atom of the CH2Br group. | Inductive effect of bromine and carbonyl group. |

| Primary Reaction Type | Nucleophilic substitution at the α-carbon. | Presence of a good leaving group (Br). |

| Transition State Geometry (for SN2) | Trigonal bipyramidal at the α-carbon. | General principles of SN2 reactions. |

This table is predictive and based on general principles of organic reactivity and computational studies of related systems.

Structure Activity Relationship Sar Studies and Derivative Design

Rational Design of Derivatives based on 2-Bromo-1-(1H-indol-3-yl)ethanone

The rational design of derivatives of this compound is a strategic endeavor that leverages the inherent reactivity of the α-bromo ketone functionality. This electrophilic center readily undergoes nucleophilic substitution reactions, allowing for the introduction of a diverse range of substituents and the construction of more complex molecular architectures.

One prominent strategy involves the synthesis of indolyl-3-ethanone-α-thioether derivatives. researchgate.net This approach is based on the reaction of this compound with various thiols, leading to the formation of a thioether linkage. The rationale behind this design is to explore the impact of different aryl and heteroaryl thio-substituents on the biological activity of the parent molecule.

Furthermore, the core structure of this compound can be elaborated into more complex heterocyclic systems. For example, it can serve as a precursor for the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which have shown promise as antibacterial and antiproliferative agents.

Influence of Substituents on Synthetic Accessibility and Reactivity

The synthetic accessibility and reactivity of this compound derivatives are intrinsically linked to the nature of the substituents on both the indole (B1671886) ring and the bromoacetyl group. The bromine atom at the α-position to the carbonyl group is a good leaving group, making this position highly susceptible to nucleophilic attack.

The reactivity of the indole nucleus itself plays a crucial role. Electrophilic substitution reactions on the indole ring are common, and the position of substitution is influenced by the existing substituents. The presence of electron-donating or electron-withdrawing groups on the indole ring can affect the nucleophilicity of the ring and the ease of further functionalization.

The synthesis of thioether derivatives, for example, is generally straightforward, involving the reaction of the bromo-precursor with a thiol in the presence of a base. The yield and reaction rate can be influenced by the nucleophilicity of the thiol and the steric hindrance around the reaction center.

Correlation of Structural Modifications with Biological Function (in vitro)

The in vitro biological activity of derivatives of this compound is profoundly influenced by structural modifications. Studies have primarily focused on their potential as antimalarial and anticancer agents.

In the context of antimalarial activity, quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the correlation between structural features and biological function. For indolyl-3-ethanone-α-thioether derivatives, the nature of the substituent on both the indole ring and the phenylthio moiety plays a critical role in determining their activity against Plasmodium falciparum. researchgate.net

For instance, the introduction of electron-withdrawing groups on both the indole and phenyl rings has been shown to enhance antimalarial activity. researchgate.net This is exemplified by the higher potency observed for compounds bearing nitro and chloro substituents. researchgate.net

The following table summarizes the in vitro antimalarial activity of some representative indolyl-3-ethanone-α-thioether derivatives.

| Compound ID | R1 (on Indole) | R2 (on Phenylthio) | pIC50 |

| 1 | H | H | 6.8721 |

| 2 | H | 4-Cl | 7.1121 |

| 3 | 5-Br | H | 7.0315 |

| 4 | 5-Br | 4-Cl | 7.3188 |

| 5 | 5-NO2 | 4-NO2 | 8.2129 |

| 6 | 5-Br | 4-NO2 | 7.8893 |

| 7 | 5-NO2 | 4-Cl | 7.9520 |

Data sourced from a study on indolyl-3-ethanone-α-thioethers as antimalarial agents. researchgate.net

In the realm of anticancer research, indole derivatives have demonstrated significant potential. While specific data for a broad range of this compound derivatives against cancer cell lines is not extensively available in the public domain, the general anticancer properties of related indole structures suggest this is a promising area for future investigation. The substitution pattern on the indole ring is known to be a key determinant of anticancer activity, with modifications at the N-1 and C-3 positions often leading to enhanced potency.

Design Principles for Modulating Selectivity and Potency (in vitro)

The modulation of selectivity and potency of this compound derivatives is guided by several key design principles derived from SAR studies.

To enhance potency , the introduction of specific substituents that favorably interact with the target binding site is crucial. For the antimalarial thioether derivatives, the presence of electron-withdrawing groups like -NO2 and -Cl on both the indole and phenyl rings significantly increases potency. researchgate.net This suggests that these groups may be involved in key electronic or hydrogen bonding interactions within the active site of the target enzyme, such as P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). researchgate.net

To modulate selectivity , a deep understanding of the structural differences between the target enzyme and off-target proteins is necessary. While specific selectivity data for this class of compounds is limited, general principles of drug design can be applied. For example, exploiting unique pockets or residues in the target's active site through the introduction of specifically shaped or functionalized substituents can enhance selectivity. The diverse array of possible substitutions on the this compound scaffold provides a rich platform for such optimization.

The strategic placement of substituents can also influence the physicochemical properties of the derivatives, such as lipophilicity and solubility, which in turn affect their ability to reach the target and exhibit their biological effect.

Applications in Advanced Synthetic Methodologies

Utilization as a Precursor for Complex Heterocyclic Systems

The inherent reactivity of 2-bromo-1-(1H-indol-3-yl)ethanone makes it an exceptional building block for the synthesis of diverse and complex heterocyclic systems. The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution (C-Br bond) allows for sequential or one-pot reactions to construct fused or substituted ring systems.

This compound serves as a key starting material for synthesizing various quinazolinone derivatives. For instance, it is used to prepare 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues, which have shown potential antibacterial activity. nih.gov The synthesis often involves the condensation of the α-bromoketone with anthranilamides. The indole (B1671886) nitrogen can also be functionalized, for example, by treatment with benzoyl chloride to yield N-substituted derivatives like 2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one. nih.gov

Furthermore, its derivatives are employed in the synthesis of more intricate structures. For example, (E)-2-bromo-1-[2-(2-nitrostyryl)-1-(phenylsulfonyl)-1H-indol-3-yl]ethanone is synthesized from a 2-nitrophenylvinyl-3-acetylindole precursor, showcasing how the core structure can be elaborated upon and then utilized for further cyclizations. nih.gov The reactivity of the bromoacetyl group is central to the construction of these larger heterocyclic frameworks, which are often investigated for their biological properties.

Table 1: Examples of Heterocyclic Systems Synthesized from this compound Derivatives

| Precursor | Reagents/Conditions | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| This compound | Anthranilamide | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | nih.gov |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one | Benzoyl chloride | 2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one | nih.gov |

Role in Cascade and Domino Reactions

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding step, all occurring in a single pot. wikipedia.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly build molecular complexity from simple starting materials. wikipedia.orgnih.gov this compound is an excellent substrate for designing such reactions due to its dual reactivity.

Researchers have utilized this compound in copper-catalyzed domino processes to access complex indole structures. For example, a method for synthesizing 2,3-disubstituted indoles involves a copper-catalyzed one-pot sequential intramolecular hydroamination of 2-alkynylanilines followed by an oxidative C-C coupling with an electrophile. nih.govresearchgate.net While not directly starting from this compound, this strategy highlights the principles that can be applied to it. A plausible cascade involving 3-bromoacetylindole could start with a nucleophilic attack on the carbonyl group or substitution of the bromine, followed by an intramolecular cyclization involving the indole ring or its nitrogen atom, leading to fused heterocyclic systems like pyrrolo[1,2-a]indoles. rsc.org

The development of these reactions often involves careful selection of catalysts and reaction conditions to control the sequence of events. The goal is to orchestrate a series of bond-forming events without isolating intermediates, which represents a significant advancement in synthetic efficiency. wikipedia.org

Development of Novel Catalytic Systems for Indole Functionalization

The functionalization of the indole core is a cornerstone of medicinal chemistry and materials science. Transition metal catalysis has become an indispensable tool for this purpose, and this compound and its derivatives are key players in these transformations. ccspublishing.org.cn Catalytic systems based on palladium and copper are particularly prominent.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions such as Suzuki, Heck, and Stille, which form new carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com While the C3 position is already functionalized in this compound, derivatives halogenated at other positions of the indole ring can undergo these reactions. For instance, a 1-benzyl-3-iodo-1H-indole-2-carbonitrile can be coupled with various partners using palladium catalysts to create polysubstituted indoles. mdpi.com Furthermore, palladium catalysis is crucial for direct C-H functionalization, allowing for the introduction of substituents at positions like C2. ccspublishing.org.cn A palladium-catalyzed 2-alkylation of N-protected indoles with α-bromo esters has been developed, demonstrating the power of these systems to achieve high regioselectivity under mild conditions. ccspublishing.org.cn

Copper-Catalyzed Reactions: Copper catalysts offer a more economical and sustainable alternative to palladium for certain transformations. rsc.org They have been effectively used in tandem reactions to synthesize multisubstituted indoles from propargylic alcohols and enol nucleophiles. rsc.org Copper-catalyzed reactions are also employed for cross-coupling of vinyliodonium salts with diboron (B99234) reagents to generate alkenyl boronic esters, showcasing their versatility. rsc.org In the context of indole synthesis, copper cyanide has been used as a catalyst for the tandem annulation of o-alkynylanilines and subsequent coupling with benzoquinones to produce 3-indolylquinones, a reaction that demonstrates the formation of complex C-C bonds at the indole C3 position. nih.govresearchgate.net

Table 2: Catalytic Systems for Indole Functionalization

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / P,P=O ligand | C2-Alkylation (C-H Functionalization) | N-protected indoles, α-bromo esters | 2-Alkyl-indoles | ccspublishing.org.cn |

| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Terminal alkynes | 3-Alkynyl-indole derivatives | mdpi.com |

| Copper(I) | Tandem Annulation/Nucleophilic Addition | Propargylic alcohols, Enol nucleophiles | Multisubstituted indoles | rsc.org |

These advanced catalytic methods, utilizing precursors like this compound, provide powerful and efficient pathways for the synthesis of functionalized indoles, enabling the exploration of new chemical space for various applications.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for Highly Functionalized Analogs

The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of the 2-bromo-1-(1H-indol-3-yl)ethanone scaffold. Future research is anticipated to move beyond traditional synthetic routes to embrace cutting-edge catalytic systems and reaction engineering.

Recent advancements in the synthesis of 3-substituted indoles have highlighted the power of various catalytic approaches, including base-catalyzed methods, the use of amino acid catalysts, and both Brønsted and Lewis acid catalysis. nih.govrsc.org These strategies offer milder reaction conditions and improved selectivity, which are crucial for the synthesis of complex, highly functionalized analogs of this compound. Furthermore, palladium-catalyzed domino reactions have emerged as a powerful tool for the construction of intricate 3,4-fused tricyclic indole (B1671886) skeletons, a structural motif present in numerous biologically active natural products. nih.govrsc.org The application of such domino reactions, potentially involving the α-bromo position of the ethanone (B97240) side chain, could lead to the rapid assembly of novel polycyclic indole derivatives.

Another promising avenue lies in the realm of C-H activation. Recent studies have demonstrated the utility of transition-metal-catalyzed C-H activation, aided by directing groups, for the synthesis of indoles. researchgate.net Exploring the direct functionalization of the indole ring of this compound through C-H activation would provide a more atom-economical and efficient route to novel analogs, minimizing the need for pre-functionalized starting materials. The development of palladium-catalyzed acylation of free (N-H) indoles using nitriles also presents an alternative pathway for constructing the 3-acylindole core structure. nih.gov

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

A detailed understanding of how this compound and its derivatives interact with biological macromolecules at the molecular level is critical for rational drug design. While direct mechanistic studies on this specific compound are in their nascent stages, research on structurally related molecules provides a solid foundation for future investigations.

Crystallographic studies on analogous compounds, such as (E)-2-Bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone, have provided valuable insights into their molecular geometry and intermolecular interactions, such as C-H···O hydrogen bonds, which stabilize the crystal structure. nih.gov Similar detailed structural analyses of this compound and its biologically active analogs will be instrumental in elucidating their conformational preferences and interaction patterns.

Furthermore, computational and molecular docking studies are becoming increasingly indispensable. For instance, in silico screening and molecular docking have been successfully employed to study the interactions of heterocyclic compounds, including those with an indole nucleus, with targets like tyrosine kinase receptors. researchgate.net Applying these computational methods to this compound and its derivatives can help predict their binding modes and affinities to various protein targets, thereby guiding the synthesis of more potent and selective inhibitors. The investigation of non-covalent interactions, such as π-π stacking and halogen bonding, which are often crucial for the stability of protein-ligand complexes, will also be a key area of focus.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. github.io These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates and predict their properties with increasing accuracy.

For the future development of this compound analogs, ML models can be trained to predict their biological activity based on molecular descriptors. nih.gov Techniques such as random forest regression, gradient boosting, and deep learning can be employed to build predictive models that can rapidly screen virtual libraries of novel derivatives, prioritizing those with the highest probability of desired biological activity. nih.govyoutube.com This in silico approach can significantly reduce the time and resources required for experimental screening.

Moreover, machine learning can assist in identifying key structural features that are crucial for a particular biological activity, a concept known as structure-activity relationship (SAR) analysis. nih.gov By analyzing the SAR of a series of this compound analogs, ML algorithms can guide medicinal chemists in designing new compounds with enhanced potency and selectivity. The use of ML to predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) will also be crucial in the early stages of drug development to identify candidates with favorable drug-like properties. researchgate.net

Exploration of New Biological Targets and Pathways (in vitro)

While the full biological potential of this compound is yet to be uncovered, research on related indole derivatives points towards several promising avenues for exploration. The in vitro evaluation of this compound and its analogs against a diverse panel of biological targets is a critical next step.

The indole scaffold is a well-established pharmacophore in oncology. For example, novel 3,5-disubstituted indole derivatives have been identified as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases, which are implicated in cancer. nih.gov Furthermore, a series of bromophenol derivatives incorporating an indolin-2-one moiety have demonstrated potent anticancer activities against various human cancer cell lines. nih.gov These findings strongly suggest that this compound and its derivatives should be evaluated for their potential as anticancer agents. The discovery of new plant protein folds with the ability to generate cyclic peptides with anti-cancer potential further broadens the scope of potential biological targets. umich.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-1-(1H-indol-3-yl)ethanone, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via bromination of 1-(1H-indol-3-yl)ethanone using brominating agents (e.g., N-bromosuccinimide or HBr in acetic acid). Reaction parameters such as solvent polarity (e.g., DMF vs. DCM), temperature (0–25°C), and stoichiometry critically affect regioselectivity and yield . Ethyl bromoacetate derivatives (as in Scheme 5 of ) may serve as intermediates in multi-step syntheses.

- Key Data : Reported yields range from 60–85%, with purity verified via HPLC or GC-MS. Impurities often arise from over-bromination or indole ring degradation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms the molecular ion peak at m/z 236.98 (monoisotopic mass) .

- NMR : NMR shows characteristic signals for the indole proton (δ 7.1–7.8 ppm) and the carbonyl group (δ 2.5–3.0 ppm for the adjacent CHBr) .

- IR : Strong absorption at ~1700 cm (C=O stretch) and 600–700 cm (C-Br stretch) .

Q. How can researchers ensure compound stability during storage?

- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or oxidation. Stability tests using TLC or HPLC over 6–12 months indicate <5% decomposition under optimal conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes for brominated indole derivatives?

- Analysis : Discrepancies in yields or byproducts (e.g., vs. 7) stem from variables like solvent polarity (DMSO vs. THF), catalyst choice (LiAlH vs. NaBH), or competing pathways (e.g., Friedel-Crafts acylation vs. bromination). Systematic DOE (Design of Experiments) can isolate critical factors .

- Case Study : Substituting THF with DMF in ’s Scheme 5 increased regioselectivity for the 3-position from 70% to 88% .

Q. How does X-ray crystallography elucidate the structural and electronic properties of this compound?

- Methodology : Single-crystal X-ray diffraction (using SHELX ) reveals bond angles and intermolecular interactions. For example, ’s derivative shows a dihedral angle of 12.5° between indole and carbonyl planes, influencing reactivity.

- Data : C-Br bond length averages 1.89 Å, consistent with polarizable bromine enhancing electrophilicity at the carbonyl carbon .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Kinetic Studies : The electron-withdrawing indole and bromine groups activate the carbonyl carbon for nucleophilic attack (e.g., by amines or thiols). ’s substitution reactions with NaNH proceed via an S2 mechanism, confirmed by kinetic isotope effects .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies for bromide displacement, aligning with experimental activation parameters (ΔG‡ ≈ 75 kJ/mol) .

Q. How can researchers optimize ADME properties of derivatives for drug discovery?

- Strategies :

- Lipophilicity : Introduce polar groups (e.g., –OH, –SOPh) to reduce logP ().

- Metabolic Stability : Fluorination at the azetidine ring () or methoxy substitution ( ) improves microsomal half-life.

- Data : Pharmacokinetic studies in rodents show t = 2.5–4.0 h for sulfonamide derivatives .

Data Contradiction Analysis

Q. Why do different studies report conflicting biological activities for brominated indole derivatives?

- Root Causes :

- Purity Variations : Impurities >5% (e.g., ’s 95% purity) skew antimicrobial assay results.

- Assay Conditions : Viability assays using MTT vs. resazurin yield IC discrepancies of ±15% .

- Resolution : Cross-validate results with orthogonal assays (e.g., flow cytometry for apoptosis) and standardize compound batches via preparative HPLC .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten